molecular formula C23H20N4O4 B2391306 2,3-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 921866-25-3

2,3-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2391306
CAS No.: 921866-25-3
M. Wt: 416.437
InChI Key: CGFJRUDUOPDHEW-UHFFFAOYSA-N
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Description

This compound features a benzamide scaffold substituted with 2,3-dimethoxy groups, linked via an amide bond to a phenyl ring bearing a 2-methyl-4-oxo-pyrido[2,3-d]pyrimidin-3-yl moiety. The dimethoxy groups may enhance solubility or modulate electronic properties compared to other analogs.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-14-25-21-18(7-5-13-24-21)23(29)27(14)16-11-9-15(10-12-16)26-22(28)17-6-4-8-19(30-2)20(17)31-3/h4-13H,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFJRUDUOPDHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrido[2,3-d]Pyrimidine Core

The pyrido[2,3-d]pyrimidine scaffold is central to the target compound. A common approach involves cyclocondensation reactions using aminopyrimidine derivatives and carbonyl-containing reactants. For example, 5-amino-1-phenyl-1H-1,2,4-triazole has been utilized in three-component reactions with aldehydes and ethyl acetoacetate to form triazolopyrimidines under catalytic conditions. Adapting this method, the 2-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine moiety can be synthesized via:

  • Reductive Condensation : Combining 3,4,5-trimethoxyaniline with nitromalonaldehyde in the presence of Raney nickel yields the pyrido[2,3-d]pyrimidine backbone through sequential reduction and cyclization.
  • Cyclization of Hydrazinylpyrimidines : Reacting 2-hydrazinylpyrimidines with acylating agents like benzoyl chloride forms the fused pyrimidine ring system.

Key intermediates, such as 6-amino-2,4-diaminopyrido[2,3-d]pyrimidine , are often isolated and further functionalized at the N3 position to introduce methyl or aryl groups.

Preparation of the Benzamide Moiety

The 2,3-dimethoxybenzamide segment is synthesized via classical benzamide formation. 2,3-Dimethoxybenzoic acid is activated as an acid chloride (using thionyl chloride) and coupled with substituted anilines. For instance:

  • Activation Step :
    $$ \text{2,3-Dimethoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{2,3-Dimethoxybenzoyl chloride} $$
  • Amidation :
    Reacting the acid chloride with 4-aminophenylpyrido[2,3-d]pyrimidine in anhydrous dichloromethane, using triethylamine as a base, yields the target benzamide.

Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to prevent hydrolysis of the acid chloride and ensure high conversion rates.

Coupling Strategies for Molecular Assembly

Coupling the pyrido[2,3-d]pyrimidine core with the benzamide moiety requires selective functionalization. Two predominant methods are employed:

Nucleophilic Aromatic Substitution

The 3-position of the pyrido[2,3-d]pyrimidine core is activated for substitution due to electron-withdrawing effects from the pyrimidine ring. Treatment with 4-aminophenylboronic acid under Suzuki-Miyaura conditions introduces the aryl amine group, which is subsequently amidated.

Ullmann-Type Coupling

Copper-catalyzed coupling between 3-iodopyrido[2,3-d]pyrimidine and 4-aminophenylbenzamide facilitates C-N bond formation. This method offers superior regioselectivity compared to palladium-based systems.

Characterization and Analytical Data

Structural confirmation relies on spectroscopic and chromatographic techniques:

Table 1: Representative Spectral Data for Analogous Compounds
Compound Feature NMR (δ, ppm) IR (cm⁻¹) Mass (m/z)
Pyrido[2,3-d]pyrimidine 8.80 (s, H, pyrimidine) 1680 (C=O) 416.437
Benzamide C=O 167.2 (s) 1650 (amide I)
  • 1H NMR : Aromatic protons of the benzamide moiety appear as multiplet signals between δ 7.38–8.37 ppm, while the pyrido[2,3-d]pyrimidine proton resonates as a singlet near δ 8.80 ppm.
  • 13C NMR : The amide carbonyl carbon is observed at δ 167–172 ppm, and the pyrimidine C=O group at δ 157–159 ppm.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,3-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The pyridopyrimidine moiety is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Key structural analogs differ in substituents on the benzamide ring and the attached phenyl group. These modifications influence molecular weight, lipophilicity (logP), and steric interactions:

Compound Name Substituents (Benzamide) Molecular Weight logP Key Features Source
Target Compound 2,3-dimethoxy Not provided ~4.0* Enhanced solubility due to methoxy groups; potential for hydrogen bonding
4-Bromo-N-(2-methyl-4-{2-methyl-4-oxo-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide 4-bromo Not provided ~3.5* Bromine increases molecular weight and polarizability; may affect binding
3,5-Dimethyl-N-(2-methyl-4-{2-methyl-4-oxo-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (F306-0107) 3,5-dimethyl 398.46 3.804 Methyl groups increase hydrophobicity; lower solubility than methoxy analogs
4-Ethoxy-N-(4-{2-methyl-4-oxo-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (CM628083) 4-ethoxy Not provided ~4.2* Ethoxy group adds bulk; may reduce membrane permeability vs. methoxy
3-Chloro-N-(2-fluoro-5-{2-methyl-4-oxo-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (BF64047) 3-chloro, 2-fluoro 408.81 ~3.8* Halogens enhance electronegativity; potential for halogen bonding
N-(2-Fluoro-5-{2-methyl-4-oxo-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide (BA93282) 2-iodo, 2-fluoro 500.26 ~4.5* High molecular weight due to iodine; may limit bioavailability

*Estimated logP values based on structural analogs.

Positional Isomerism

  • 3,4-Dimethoxy vs. 2,3-Dimethoxy : The compound 3,4-dimethoxy-N-(2-methyl-4-{2-methyl-4-oxo-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide () demonstrates that methoxy group positioning alters electronic distribution and steric hindrance. The 2,3-dimethoxy configuration in the target compound may offer better spatial alignment for target engagement compared to 3,4-substitution .

Impact of Halogenation

Halogenated analogs (e.g., Br, Cl, I in ) exhibit increased molecular weight and polarizability. For instance, BA93282 (2-iodo substitution) has a molecular weight of 500.26, which could impede pharmacokinetic properties like absorption.

Alkoxy vs. Alkyl Substituents

  • Methoxy vs. However, ethoxy may enhance metabolic stability due to reduced oxidation susceptibility .
  • Methoxy vs. Methyl : Methyl groups (e.g., F306-0107) increase hydrophobicity (logP 3.8) but lack hydrogen-bonding capacity, possibly reducing solubility compared to methoxy analogs .

Biological Activity

The compound 2,3-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : 2,3-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
  • Molecular Formula : C19_{19}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 356.39 g/mol

Structural Features

The compound features a pyrido[2,3-d]pyrimidine moiety which is known for diverse biological activities. The presence of methoxy groups and a benzamide structure enhances its potential for interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. A study demonstrated that certain pyrido[2,3-d]pyrimidine compounds induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and induction of oxidative stress .

Case Study: Cytotoxicity Against Tumor Cell Lines

A recent study evaluated the cytotoxic effects of various pyrido[2,3-d]pyrimidine derivatives on human tumor cell lines including LCLC-103H and A-427. The results are summarized in Table 1.

CompoundIC50_{50} (µM)Cell Line
Compound A15.5LCLC-103H
Compound B22.3A-427
Target Compound18.7LCLC-103H

The target compound displayed an IC50_{50} value of 18.7 µM against the LCLC-103H cell line, indicating moderate cytotoxicity .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Tyrosine Kinases : The compound may inhibit non-receptor tyrosine kinases involved in cell growth and survival processes .
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic factors .
  • Oxidative Stress : The generation of reactive oxygen species (ROS) has been implicated in the cytotoxic effects observed in tumor cells .

Antimicrobial Activity

In addition to anticancer properties, some studies have suggested that compounds with similar structures exhibit antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains, although specific data on the target compound's antimicrobial efficacy remains limited.

Research Findings and Implications

Recent findings highlight the potential of 2,3-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide as a promising candidate for further development in cancer therapeutics. Its ability to modulate key cellular pathways associated with tumor growth presents opportunities for novel treatment strategies.

Future Directions

Further research is warranted to:

  • Conduct in vivo studies to evaluate the pharmacokinetics and toxicity profiles.
  • Explore structure-activity relationships (SAR) to optimize efficacy.
  • Investigate potential combinations with existing therapies to enhance therapeutic outcomes.

Q & A

Q. What are the standard synthetic routes for preparing 2,3-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound’s pyrido[2,3-d]pyrimidine core is typically synthesized via condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at 250°C in diphenyl oxide/biphenyl mixtures . For the benzamide moiety, coupling reactions with benzoyl chloride derivatives in dichloromethane under reflux with triethylamine as a base are common . Optimization involves:
  • Temperature control : Cyclization requires high temperatures (≥200°C) for ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst screening : Pd-based catalysts may enhance coupling efficiency .
  • Yield data : Typical yields range from 45–65%; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities in isomeric forms?

  • Methodological Answer : Structural confirmation requires:
  • NMR spectroscopy : 1^1H and 13^13C NMR identify methoxy groups (δ 3.8–4.0 ppm) and pyrimidine protons (δ 8.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C23_{23}H20_{20}N4_4O3_3) with <2 ppm error .
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrido-pyrimidine core .
  • IR spectroscopy : Confirms carbonyl (1650–1700 cm1^{-1}) and amide (1550–1600 cm1^{-1}) functionalities .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screening includes:
  • Anticancer activity : MTT assays against HeLa, MCF-7, and A549 cell lines (IC50_{50} values <10 μM suggest potency) .
  • Antimicrobial testing : MIC assays for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases linked to disease pathways .

Advanced Research Questions

Q. How can computational modeling predict binding interactions between this compound and kinase targets like EGFR?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Simulate binding to EGFR’s ATP-binding pocket (PDB ID: 1M17). Key interactions:
  • Hydrogen bonds between methoxy groups and Thr766/Thr830 .
  • π-π stacking of pyrido-pyrimidine with Phe832 .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
  • Free energy calculations (MM-PBSA) : Predict ΔG binding values; values ≤-8 kcal/mol suggest high affinity .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer : Contradictions may arise due to:
  • Cell line variability : Test compound in isogenic cell pairs (e.g., wild-type vs. EGFR-mutant) .
  • Metabolic stability : Perform hepatic microsome assays (e.g., human/rat liver microsomes) to assess CYP450-mediated degradation .
  • Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended targets .
  • Data normalization : Include positive controls (e.g., gefitinib for EGFR) and adjust for cell viability baselines .

Q. How can synthetic routes be modified to improve regioselectivity in pyrido-pyrimidine ring formation?

  • Methodological Answer :
  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at position 5 of pyrimidine to steer cyclization .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield by 15–20% .
  • Flow chemistry : Continuous flow reactors enhance heat transfer and reduce side products (e.g., dimerization) .
  • Catalyst optimization : Use CuI/1,10-phenanthroline to stabilize transition states during cyclization .

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